
4-Methoxy-2-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and trifluoromethyl iodide.
Reaction Conditions: The key steps involve the formation of the phenylacetic acid backbone through a series of reactions including Grignard reactions, Friedel-Crafts acylation, and subsequent oxidation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
4-Methoxy-2-(trifluoromethyl)phenylacetic acid is utilized in the synthesis of pharmaceutical compounds, particularly as a chiral building block. Its structural features allow it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. For instance, it can be used in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting various diseases.
b. Chiral Resolution
This compound serves as a resolving agent in chiral chromatography, aiding in the separation of enantiomers in drug formulations. The ability to resolve chiral compounds is essential for ensuring the efficacy and safety of pharmaceuticals .
Agrochemical Applications
This compound is also explored in agrochemicals as an active ingredient in herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of agrochemical formulations, leading to improved pest control efficacy while minimizing environmental impact .
Material Science
a. Polymer Chemistry
In material science, this compound is investigated for its potential use in polymer synthesis. The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications, including coatings and adhesives .
b. Fluorinated Materials
The incorporation of fluorinated compounds like this compound into materials can enhance their hydrophobic properties, which is beneficial for applications requiring water-repellent surfaces .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material due to its unique spectral properties. It aids in the calibration of instruments such as NMR and mass spectrometry, providing reliable data for quantitative analysis .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylacetic acid can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid backbone instead of phenylacetic acid, leading to different reactivity and applications.
Biological Activity
4-Methoxy-2-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral carboxylic acid that plays a significant role in organic chemistry and drug development. This compound is characterized by its unique structural features, including a methoxy group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinctive chemical properties and biological activities.
- Molecular Formula : C₁₀H₉F₃O₃
- Melting Point : 46-49 °C
- Boiling Point : 116-118 °C at reduced pressure (1.5 mmHg)
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly effective as a chiral auxiliary in various synthetic processes. This compound is also notable for its role in the resolution of enantiomers, which is critical in pharmaceutical applications.
Chiral Auxiliary in Drug Development
This compound is primarily utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its derivatives have been linked to various biological activities, although specific pharmacological effects are not extensively documented. The influence of the trifluoromethyl group on the lipophilicity of derivatives can significantly impact their biological properties.
Case Studies and Research Findings
-
Enantioselective Alkylation Studies :
- Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced enantioselectivity during alkylation reactions. For instance, direct α-methylation of arylacetic acids has shown high enantioselectivity, with yields exceeding 90% for several derivatives, including those derived from this compound .
- Pharmaceutical Applications :
-
Mechanism of Action :
- The compound may function through enzyme inhibition or modulation of cellular processes. It has been suggested that its structural components could interact with specific biomolecules, influencing pathways related to pH regulation and fluid balance.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Methoxy and trifluoromethyl groups | Established use as a chiral derivatizing agent |
2-Methoxy-4-trifluoromethoxyphenylacetic acid | Similar functional groups | Different positioning affects reactivity |
Phenylacetic acid | Lacks trifluoromethyl group | More hydrophilic; less lipophilic than Mosher's acid |
The unique combination of methoxy and trifluoromethyl groups in this compound enhances its effectiveness as a chiral auxiliary compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Methoxy-2-(trifluoromethyl)phenylacetic acid with high purity?
- Answer : Optimize synthesis via esterification of the corresponding phenylacetic acid derivative using methyl chloroformate or similar acylating agents under anhydrous conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity by HPLC (>98%) and NMR (absence of ester or trifluoromethyl group hydrolysis byproducts) .
Q. How should researchers safely handle this compound in the laboratory?
- Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (H332) or skin contact (H315). Store in sealed containers away from moisture and incompatible materials (strong acids/oxidizers). In case of exposure, rinse skin with water for 15 minutes and seek medical attention for eye contact .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, trifluoromethyl quartet in ¹⁹F NMR).
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.
- Elemental Analysis : Verify C/H/F ratios match theoretical values (e.g., C: ~45%, F: ~25%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from impurities (e.g., residual solvents or regioisomers). Perform:
- High-resolution LC-MS to identify contaminants.
- Dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to confirm specificity.
- Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation masking activity .
Q. What strategies are effective for studying the stereochemical effects of this compound derivatives?
- Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Determine enantiomeric excess (ee) using:
- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).
- Mosher’s ester analysis (¹H NMR shifts of diastereomeric esters) .
Q. How can ecological impact assessments be designed for this compound given limited ecotoxicological data?
- Answer : Conduct tiered testing:
- Acute toxicity : Daphnia magna immobilization assay (OECD 202).
- Biodegradation : OECD 301F (closed bottle test) to assess persistence.
- Soil mobility : Column leaching studies with HPLC quantification of compound migration .
Q. What experimental designs are suitable for evaluating CYP450 inhibition by this compound?
- Answer : Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in fluorometric or LC-MS-based assays. Include:
- Positive controls (ketoconazole for CYP3A4).
- IC₅₀ determination (8-point dose curves, 0.1–100 µM).
- Time-dependent inhibition studies (pre-incubation with NADPH) .
Q. Methodological Tables
Table 1 : Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 238.14 g/mol | |
LogP (Predicted) | 2.8 (XLOGP3) | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 55.8 Ų |
Table 2 : Recommended Safety Protocols
Hazard | Mitigation Strategy | Reference |
---|---|---|
Skin irritation (H315) | Nitrile gloves, immediate washing | |
Eye damage (H319) | Goggles, emergency eye wash | |
Respiratory irritation (H335) | Fume hood, N95 mask |
Properties
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOJHEOIUQVOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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